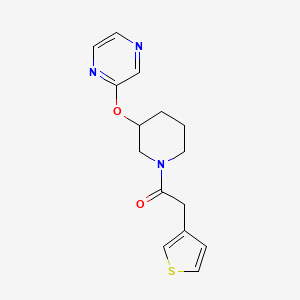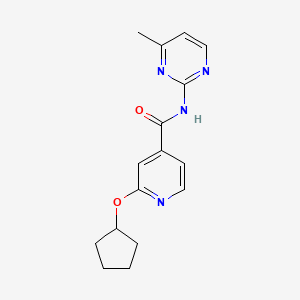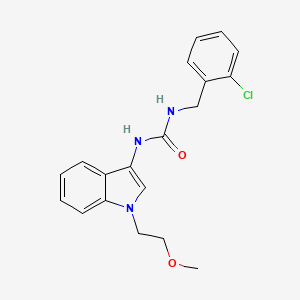
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a novel compound that has been synthesized for scientific research purposes. This compound is of great interest to researchers due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology.
Scientific Research Applications
Fluorescence Probe Development
Compounds with structural features akin to the one have been investigated for their solvatochromic fluorescence properties. For instance, N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, which correlates with the solvent's anion-stabilizing properties. This characteristic enables the detection of analytes like alcohols, carboxylic acids, and fluoride ions, which form strong hydrogen bonds, suggesting potential applications in analytical chemistry for sensing and detection purposes (Bohne et al., 2005).
Molecular Rearrangement Studies
Research has also delved into the molecular rearrangement of similar compounds, providing pathways to new indole and imidazolinone derivatives. Such studies are crucial for synthetic chemistry, offering new methods for creating complex molecules that could have pharmacological significance or contribute to material sciences (Klásek et al., 2007).
Acetylcholinesterase Inhibition
In the realm of medicinal chemistry, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. The design aimed to optimize the spacer length linking pharmacophoric moieties, suggesting applications in the development of drugs for diseases like Alzheimer's, where acetylcholinesterase inhibitors are of interest (Vidaluc et al., 1995).
DNA Interaction Studies
The interaction of certain Schiff bases containing similar structural elements with DNA has been investigated, which could inform the design of new therapeutic agents that target genetic material or assist in gene delivery systems. Such studies are foundational for understanding how small molecules can interact with and potentially modulate DNA function (Ajloo et al., 2015).
Corrosion Inhibition
Research into the corrosion inhibition properties of organic compounds, including those structurally related to the compound , has revealed their potential to protect metals in acidic environments. This has implications for material science, particularly in the development of protective coatings for industrial applications (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(15-7-3-5-9-18(15)23)22-19(24)21-12-14-6-2-4-8-16(14)20/h2-9,13H,10-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJLBUDJEHBJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

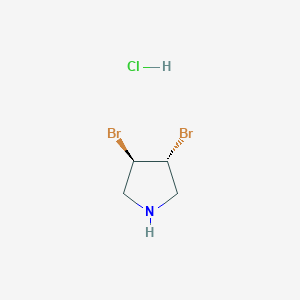
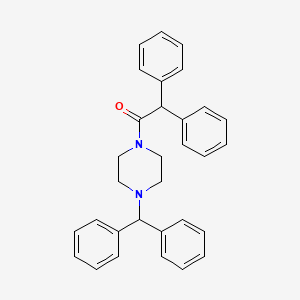
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)
![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)
![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)
![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)
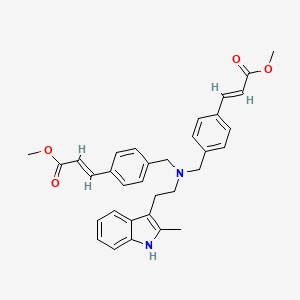
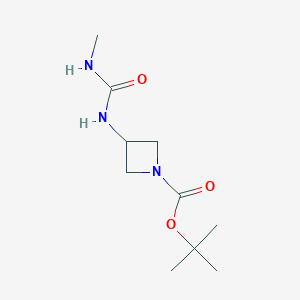

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)
